molecular formula C6H9BN2O2 B578644 (5-Amino-2-methylpyridin-4-yl)boronic acid CAS No. 1310404-60-4

(5-Amino-2-methylpyridin-4-yl)boronic acid

Cat. No.: B578644
CAS No.: 1310404-60-4
M. Wt: 151.96
InChI Key: FWXXBIKSSQIKLV-UHFFFAOYSA-N
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Description

(5-Amino-2-methylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a boronic acid group at the 4-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylpyridin-4-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Borylation: The resulting 5-amino-2-methylpyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide (H2O2).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol).

    Substitution: Nucleophiles (e.g., alkyl halides), solvent (e.g., dimethylformamide).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene.

    Oxidation: Phenol derivative.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Amino-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methylpyridin-4-yl)boronic acid depends on the specific application and the target molecule. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

(5-Amino-2-methylpyridin-4-yl)boronic acid can be compared with other boronic acids and pyridine derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of both an amino group and a boronic acid group on the pyridine ring makes this compound a versatile compound for various chemical reactions.
  • The methyl group at the 2-position can influence the electronic properties and reactivity of the compound, making it unique compared to other similar compounds.

Properties

IUPAC Name

(5-amino-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXBIKSSQIKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678190
Record name (5-Amino-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-60-4
Record name Boronic acid, B-(5-amino-2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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